molecular formula C28H24Si B106266 Di-9H-fluoren-9-yldimethylsilane CAS No. 18769-00-1

Di-9H-fluoren-9-yldimethylsilane

Cat. No. B106266
CAS RN: 18769-00-1
M. Wt: 388.6 g/mol
InChI Key: TZWIUTIZUVVALM-UHFFFAOYSA-N
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Description

Di-9H-fluoren-9-yldimethylsilane, also known as F2MS, is a widely used compound in the field of organic synthesis. It is a colorless liquid that is soluble in most organic solvents. The compound has a unique structure that makes it an important building block in the synthesis of various organic compounds.

Scientific Research Applications

Fluorescence Spectroscopy and Time-Dependent DFT Studies

Di-9H-fluoren-9-yldimethylsilane has been studied for its intramolecular excimer formation in various solvents using steady-state and time-resolved fluorescence spectroscopies. The transformation involves a conformational change from a near face-to-face conformer to a true sandwich conformer, with minimal solvent viscosity effects. The excitation energies and oscillator strengths were analyzed using time-dependent B3LYP/cc-pVTZ method, revealing a decrease in excitation energy with reduced interchromophore separation and dihedral angle (Boo et al., 2010).

Time-Resolved Fluorescence Spectra Analysis

Another study explored the dynamics and energetics of intramolecular excimer formation in this compound using picosecond time-resolved fluorescence spectroscopy. The analysis identified multiple excited states and their lifetimes, contributing to a deeper understanding of the transition between locally excited states and the excimer state (Boo & Kang, 2005).

Synthesis and Application in Light-Emitting Devices

In the context of materials science, a study described the synthesis of polyfluorenes from 9,9-dioctyl-9H-fluorene. These polyfluorenes, when used in light-emitting devices, showed minimized green emission compared to those from conventionally synthesized monomers. This highlights the potential of this compound derivatives in improving the performance of electronic devices (Cho et al., 2007).

Catalyzed Cross-Coupling for 9H-Fluorene Synthesis

A study presented an efficient synthesis of 9H-fluorene derivatives using a Pd(0)-catalyzed cross-coupling reaction. This method is significant for its high yields, simplicity, and mild reaction conditions, offering an excellent alternative for 9H-fluorene synthesis (Xu et al., 2015).

Biodegradation of Fluorene Derivatives

Research on an Arthrobacter sp. strain showed its ability to use fluorene as a sole carbon and energy source, leading to the identification of several metabolites including 9-fluorenol and 9H-fluoren-9-one. This study is crucial for understanding the biodegradation pathways of fluorene derivatives (Grifoll et al., 1992).

Polymer Solar Cells Applications

A novel copolymer containing 9-alkylidene-9H-fluorene unit was synthesized for use in bulk heterojunction polymer solar cells. This polymer demonstrated a high power conversion efficiency, indicating the usefulness of 9-alkylidene-9H-fluorene in solar cell applications (Du et al., 2011).

properties

IUPAC Name

bis(9H-fluoren-9-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWIUTIZUVVALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346692
Record name Di-9H-fluoren-9-yldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18769-00-1
Record name Di-9H-fluoren-9-yldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key findings regarding the excited states and their dynamics in Di-9H-fluoren-9-yldimethylsilane?

A: Time-resolved fluorescence spectroscopy studies have revealed that this compound exhibits at least three distinct excited states upon excitation. [] These include:

  • Two locally excited (LE) states: These states exhibit a maximum absorption wavelength (λmax) around 320 nm and have lifetimes of approximately 0.70 ns and 1.75 ns. []
  • An excimer state: Characterized by a red-shifted λmax around 400 nm and a longer lifetime of approximately 7.34 ns. []

Q2: How does the conformation of this compound influence its fluorescence properties?

A2: Both experimental and computational studies suggest a strong correlation between the conformation of this compound and its fluorescence behavior. Specifically:

  • Near sandwich to true sandwich transition: It's proposed that the initial excited state, a locally excited (LE) state with a near sandwich geometry, undergoes a conformational change to form a true sandwich excimer state. [] This transition is supported by the observed red-shifted fluorescence emission of the excimer.
  • Influence of interchromophore distance: Time-dependent density functional theory (TD-DFT) calculations indicate that a decrease in the interchromophore separation and dihedral angle within a fluorene dimer leads to a significant decrease in excitation energy. [] This finding further supports the association of the red-shifted fluorescence with a sandwich conformer, where the two fluorene moieties are in close proximity.

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